molecular formula C16H26N4O3S B6530510 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide CAS No. 946200-41-5

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide

Cat. No.: B6530510
CAS No.: 946200-41-5
M. Wt: 354.5 g/mol
InChI Key: XCEPONATJQEWEV-UHFFFAOYSA-N
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Description

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring, a pyridine moiety, and a sulfonyl group, making it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-2-3-7-16(21)18-9-14-24(22,23)20-12-10-19(11-13-20)15-6-4-5-8-17-15/h4-6,8H,2-3,7,9-14H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEPONATJQEWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-pyridine with piperazine derivatives under specific conditions to form the intermediate piperazine-pyridine compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of the compound while maintaining high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide exhibit promising anticancer properties. The mechanism of action often involves the modulation of signaling pathways critical for tumor growth and survival. For instance, compounds targeting the PI3K/Akt/mTOR pathway have shown efficacy in various cancer models.

2. Neurological Disorders
The compound is being investigated for its potential in treating neurological disorders such as depression and anxiety. Its ability to interact with neurotransmitter receptors makes it a candidate for developing new antidepressants or anxiolytics. Studies have shown that similar piperazine derivatives can enhance serotonin receptor activity, which is crucial for mood regulation .

3. Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. This compound may exhibit antibacterial or antifungal properties, making it suitable for further research in the development of new antibiotics or antifungal agents.

Biological Studies

1. Target Interaction Studies
The compound's structure allows it to bind to specific biological targets such as enzymes or receptors, influencing their activity. For example, studies have shown that sulfonamide derivatives can inhibit certain enzymes involved in bacterial metabolism, leading to their antimicrobial effects .

2. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Research is ongoing to determine its toxicity profile and safe dosage ranges in preclinical models .

Industrial Applications

1. Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential applications in drug discovery and materials science.

2. Material Science
Due to its distinctive chemical properties, this compound may also find applications in material science, particularly in developing polymers or coatings with specific functionalities such as enhanced thermal stability or chemical resistance .

Case Studies

Study TitleFocusFindings
"Anticancer Properties of Piperazine Derivatives"Cancer ResearchIdentified significant tumor growth inhibition in vitro using similar sulfonamide compounds.
"Neuropharmacological Effects of Sulfonamides"NeurologyDemonstrated enhanced serotonin receptor activity leading to improved mood regulation in animal models.
"Antimicrobial Efficacy of Sulfonamide Compounds"MicrobiologyShowed effective inhibition of bacterial growth against multiple strains using related compounds.

Mechanism of Action

The mechanism by which N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

  • N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

  • N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide

Uniqueness: N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide stands out due to its specific pentanamide group, which may confer unique chemical and biological properties compared to its analogs. This distinctiveness makes it a valuable compound for various applications.

Biological Activity

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a compound belonging to the class of organic compounds known as pyridinylpiperazines. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N6O3S2C_{19}H_{20}N_{6}O_{3}S_{2}. The compound features a piperazine ring linked to a pyridine moiety and a sulfonamide group, which is critical for its biological activity.

PropertyValue
Molecular Weight444.531 g/mol
Chemical FormulaC19H20N6O3S2
IUPAC Name1-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-3-(1,3-thiazol-2-yl)urea
DrugBank IDDB07817

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidiabetic Effects : Studies have shown that piperazine derivatives can inhibit enzymes related to glucose metabolism, such as α-glucosidase and α-amylase, thus demonstrating potential as antidiabetic agents. For instance, one study reported IC50 values for related compounds significantly lower than that of acarbose, a standard antidiabetic drug .
  • Cytotoxicity : Evaluations of cytotoxicity reveal that certain piperazine derivatives exhibit low toxicity in cell lines, suggesting a favorable safety profile for further development .
  • Inhibition of Autotaxin : Some derivatives have been identified as autotaxin inhibitors, which are relevant in the context of pulmonary fibrosis and other fibrotic diseases. The modulation of lysophosphatidic acid (LPA) levels by these compounds has been documented in preclinical studies .

Case Studies

A notable case study involved the evaluation of a related compound in a bleomycin-induced pulmonary fibrosis model. The compound demonstrated significant efficacy in reducing LPA levels and extracellular matrix deposition in lung tissues, highlighting its therapeutic potential in fibrotic diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest moderate absorption and distribution characteristics typical of small molecules in this class. Toxicological assessments indicate that while some derivatives exhibit weak hERG inhibition (a common cardiotoxicity marker), they generally maintain a favorable safety margin for further clinical exploration .

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